(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol
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Overview
Description
(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 6-position and a phenylmethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 6-benzyloxypyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde derivatives, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling or metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6-(Methoxy)pyridin-2-yl)(phenyl)methanol
- (6-(Ethoxy)pyridin-2-yl)(phenyl)methanol
- (6-(Benzyloxy)pyridin-2-yl)(methyl)methanol
Uniqueness
(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
phenyl-(6-phenylmethoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C19H17NO2/c21-19(16-10-5-2-6-11-16)17-12-7-13-18(20-17)22-14-15-8-3-1-4-9-15/h1-13,19,21H,14H2 |
InChI Key |
JTQJROSXVLDFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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